molecular formula C16H21N3O3S B3239256 tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate CAS No. 1420836-28-7

tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3239256
CAS No.: 1420836-28-7
M. Wt: 335.4 g/mol
InChI Key: SZLILAGUPCKYDR-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a sulfinyl group, and a tert-butyl ester, making it a versatile molecule for different synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfinyl group can be further oxidized to a sulfonyl group.

  • Reduction: : The nitrile group can be reduced to an amine.

  • Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfonyl)methyl)pyrrolidine-1-carboxylate .

  • Reduction: : Formation of tert-Butyl 2-(((4-aminopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate .

  • Substitution: : Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfonyl)methyl)pyrrolidine-1-carboxylate: : This compound differs by having a sulfonyl group instead of a sulfinyl group.

  • Tert-Butyl 2-(((4-aminopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate: : This compound has an amine group instead of a nitrile group.

The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-[(4-cyanopyridin-2-yl)sulfinylmethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-16(2,3)22-15(20)19-8-4-5-13(19)11-23(21)14-9-12(10-17)6-7-18-14/h6-7,9,13H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLILAGUPCKYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS(=O)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115861
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(4-cyano-2-pyridinyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420836-28-7
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(4-cyano-2-pyridinyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420836-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(4-cyano-2-pyridinyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate
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tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate
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tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate
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tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate
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tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate
Reactant of Route 6
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tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate

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